RO1138452

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse du CAY10441 implique plusieurs étapes, en commençant par la préparation de la structure imidazoline de base. La voie de synthèse comprend généralement les étapes suivantes :

Formation du cycle imidazoline : Elle est obtenue en faisant réagir une diamine appropriée avec un composé carbonylé en conditions acides.

Réactions de substitution : Le cycle imidazoline est ensuite soumis à des réactions de substitution pour introduire les groupes phényle et isopropoxyphényle.

Purification : Le produit final est purifié à l'aide de techniques telles que la recristallisation ou la chromatographie pour obtenir une pureté élevée.

Analyse Des Réactions Chimiques

Le CAY10441 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de divers produits d'oxydation.

Réduction : Des réactions de réduction peuvent être réalisées pour modifier le cycle imidazoline ou d'autres groupes fonctionnels.

Substitution : Les réactions de substitution sont courantes, en particulier pour modifier les groupes phényle liés au cycle imidazoline.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium, et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

Le CAY10441 a une large gamme d'applications de recherche scientifique :

Recherche cardiovasculaire : Il est utilisé pour étudier le rôle du récepteur IP dans la physiologie et la pathologie cardiovasculaires.

Recherche sur la douleur : Le CAY10441 est utilisé pour étudier le rôle du récepteur IP dans la perception et la modulation de la douleur.

Neurosciences : Le composé est utilisé pour étudier les voies de signalisation impliquant le récepteur IP dans les cellules neuronales.

Pharmacologie : Il sert d'outil pour explorer les propriétés pharmacologiques du récepteur IP et ses interactions avec d'autres récepteurs et canaux ioniques.

Mécanisme d'action

Le CAY10441 exerce ses effets en se liant sélectivement au récepteur IP, bloquant ainsi l'action de la prostacycline. Cette inhibition empêche l'activation des voies de signalisation en aval qui sont généralement déclenchées par la liaison de la prostacycline. Les cibles moléculaires impliquées comprennent le récepteur IP et les protéines G associées, qui médient les effets sur l'accumulation d'AMP cyclique et la vasodilatation .

Applications De Recherche Scientifique

Cardiovascular Research

- Mechanism of Action : RO1138452 has been shown to antagonize the relaxation effects induced by prostacyclin in various vascular tissues, such as human pulmonary arteries and guinea-pig aorta. This antagonism suggests its utility in studying the role of prostacyclin in vascular smooth muscle function and cardiovascular diseases .

- Potential Therapeutic Use : Given its ability to inhibit IP receptor activity, this compound may serve as a valuable tool in exploring treatments for conditions like pulmonary hypertension and other cardiovascular disorders where prostacyclin signaling is dysregulated .

Pain Management

- Analgesic Properties : Preclinical studies have demonstrated that this compound possesses analgesic effects, particularly in models of inflammatory pain. It significantly reduced hyperalgesia and edema in animal models induced by carrageenan and acetic acid .

- Clinical Implications : The findings suggest that this compound could be developed further as a therapeutic agent for chronic pain conditions, especially those involving inflammatory pathways .

Inflammation Studies

- Anti-inflammatory Effects : this compound has been implicated in modulating inflammatory responses through its action on IP receptors. It has shown efficacy in reducing inflammation-related symptoms in various experimental models .

- Research on Mechanisms : Studies have utilized this compound to dissect the role of prostacyclin in inflammation, providing insights into how modulation of this pathway might lead to new anti-inflammatory therapies .

Data Tables

| Application Area | Key Findings | Potential Implications |

|---|---|---|

| Cardiovascular Research | Antagonizes prostacyclin-induced relaxation | Treatment for pulmonary hypertension |

| Pain Management | Reduces hyperalgesia and edema | Development of analgesics for chronic pain |

| Inflammation Studies | Modulates inflammatory responses | New anti-inflammatory therapies |

Case Study 1: Cardiovascular Effects

In a study examining the effects of this compound on isolated vascular smooth muscle, it was observed that the compound effectively blocked the vasodilatory response to prostacyclin agonists. This finding highlights its potential utility in understanding cardiovascular pathologies where prostacyclin signaling is altered .

Case Study 2: Analgesic Efficacy

A series of experiments demonstrated that administration of this compound significantly alleviated pain responses in animal models subjected to inflammatory stimuli. These results underscore its promise as a candidate for developing new pain management therapies targeting IP receptor pathways .

Mécanisme D'action

CAY10441 exerts its effects by selectively binding to the IP receptor, thereby blocking the action of prostacyclin. This inhibition prevents the activation of downstream signaling pathways that are typically triggered by prostacyclin binding. The molecular targets involved include the IP receptor and associated G-proteins, which mediate the effects on cyclic AMP accumulation and vasodilation .

Comparaison Avec Des Composés Similaires

Le CAY10441 est unique en raison de sa forte sélectivité et de sa puissance pour le récepteur IP. Les composés similaires comprennent :

PF-04418948 : Un antagoniste du récepteur EP2 des prostanoides utilisé dans des applications de recherche similaires.

Iloprost : Un analogue synthétique de la prostacycline utilisé comme vasodilatateur en milieu clinique.

Taprostène : Un autre agoniste du récepteur IP utilisé dans la recherche pour étudier les effets de l'activation du récepteur IP.

Comparé à ces composés, le CAY10441 se distingue par sa forte affinité et sa sélectivité pour le récepteur IP, ce qui en fait un outil précieux pour disséquer les rôles spécifiques de ce récepteur dans divers processus physiologiques et pathologiques .

Activité Biologique

RO1138452 is a selective antagonist of the prostacyclin (IP) receptor, which plays a crucial role in various physiological processes, including modulation of nociception, inflammation, and cardiovascular function. This article provides a comprehensive overview of the biological activity of this compound, including its receptor interactions, pharmacological effects, and potential therapeutic applications based on diverse research findings.

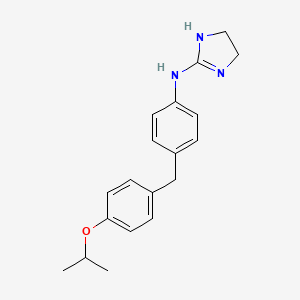

Chemical Structure and Properties

This compound is chemically classified as 4,5-dihydro-1H-imidazol-2-yl)-[4-(4-isopropoxy-benzyl)-phenyl]-amine hydrochloride. It exhibits high selectivity for the IP receptor with a pK_i value of approximately 8.3, indicating strong binding affinity. Notably, it shows minimal affinity for other prostanoid receptors such as EP1-4 and TP .

This compound acts primarily by inhibiting the IP receptor, which is activated by prostacyclin (PGI2). This inhibition leads to various biological effects:

- Inhibition of cAMP Accumulation : this compound effectively blocks carbaprostacyclin-induced cAMP accumulation in CHO-K1 cells expressing the human IP receptor, demonstrating its antagonistic properties .

- Receptor Selectivity : It has been shown to have a selectivity profile that includes some affinity for I2 and PAF receptors but is predominantly specific to the IP receptor .

Pharmacological Effects

Research has demonstrated several pharmacological effects of this compound:

- Anti-inflammatory Activity : In vivo studies indicate that this compound significantly reduces inflammation in models such as acetic acid-induced abdominal constrictions and carrageenan-induced mechanical hyperalgesia .

- Analgesic Effects : The compound exhibits analgesic properties in animal models, suggesting its potential utility in managing pain associated with inflammatory conditions .

- Impact on Endothelial Cells : Studies have shown that this compound inhibits migration and tube formation in tumor endothelial cells (mTEC), indicating its potential role in modulating angiogenesis . This effect was observed when mTEC were pretreated with this compound before exposure to growth factors.

Study 1: Inhibition of Angiogenesis

A study investigating the effects of this compound on endothelial cell behavior found that treatment with the antagonist led to a significant reduction in tube formation ability of mTEC in vitro. This suggests that blocking the IP receptor may impair angiogenic processes critical for tumor growth .

Study 2: Analgesic Efficacy

In another study, this compound was administered to rats subjected to inflammatory pain models. The results indicated a dose-dependent reduction in pain responses, supporting its use as an analgesic agent .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

N-[4-[(4-propan-2-yloxyphenyl)methyl]phenyl]-4,5-dihydro-1H-imidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O/c1-14(2)23-18-9-5-16(6-10-18)13-15-3-7-17(8-4-15)22-19-20-11-12-21-19/h3-10,14H,11-13H2,1-2H3,(H2,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYYRMJMXXLJZAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)CC2=CC=C(C=C2)NC3=NCCN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30176686 | |

| Record name | RO-1138452 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221529-58-4 | |

| Record name | RO-1138452 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221529584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RO-1138452 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RO-1138452 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DH5W8F3S4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of CAY10441?

A1: CAY10441 acts as a potent and selective antagonist of the prostacyclin receptor (IP receptor). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: What are the downstream consequences of CAY10441 binding to the IP receptor?

A2: By blocking the IP receptor, CAY10441 prevents the binding and downstream signaling of prostacyclin (PGI2). This inhibition can lead to a variety of effects depending on the cell type and context, as PGI2 is involved in various physiological processes, including vasodilation, platelet aggregation, and inflammation. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q3: How does CAY10441 affect cAMP levels in cells expressing the IP receptor?

A4: Prostacyclin binding to the IP receptor typically leads to an increase in intracellular cAMP levels. As an antagonist, CAY10441 prevents this increase by blocking the receptor. In some cases, CAY10441 has been shown to reduce cAMP levels below baseline, possibly due to inverse agonist activity or interference with constitutive receptor activity. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q4: What is the molecular formula and weight of CAY10441?

A4: The molecular formula of CAY10441 is C21H26N4O, and its molecular weight is 350.46 g/mol.

Q5: Is there any available spectroscopic data for CAY10441?

A5: While the provided research excerpts do not offer detailed spectroscopic data, you can find this information in the compound's certificate of analysis or through databases like PubChem or ChemSpider.

Q6: Has CAY10441 been tested in any cell-based assays or animal models?

A9: Yes, CAY10441 has been extensively used in various in vitro and in vivo models to investigate the role of the IP receptor in various physiological and pathological conditions. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.